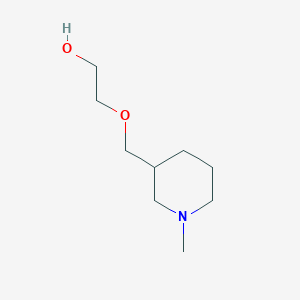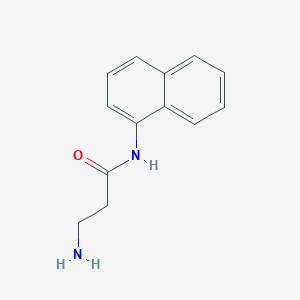
Ethyl 2-(adamantan-1-yl)acetate
概述
描述
Ethyl 2-(adamantan-1-yl)acetate is an organic compound featuring an adamantane core, which is a highly stable, diamond-like structure
作用机制
Target of Action
Ethyl 2-(adamantan-1-yl)acetate is a derivative of adamantane, a class of compounds known for their high reactivity . The primary targets of adamantane derivatives are often related to their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
It is known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical reactions . For instance, the Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . This reaction is based on the copper (II)-catalyzed reaction of amines with arylboronic acids .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role as a starting material in the synthesis of various functional adamantane derivatives . These derivatives can be involved in a wide range of biochemical processes, depending on their specific structures and functions .
Pharmacokinetics
The pharmacokinetics of adamantane derivatives are generally influenced by their high reactivity and the specific characteristics of their chemical structures .
Result of Action
The result of the action of this compound is likely to depend on the specific reactions it is involved in and the resulting adamantane derivatives that are produced . For example, in the Chan–Lam reaction, the product is an N-aryl derivative of an adamantane-containing amine .
生化分析
Biochemical Properties
It has been found that the adamantane moiety in the compound can react with various biomolecules . For instance, in the Chan–Lam reaction, adamantane-containing amines were reacted with p-tolylboronic acid . The reactivity of the amines was found to strongly depend on their structure .
Molecular Mechanism
It is known that the adamantane moiety can interact with various biomolecules . For example, in the Chan–Lam reaction, the adamantane-containing amines were found to react with p-tolylboronic acid
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(adamantan-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of adamantanone with ethyl cyanoacetate in the presence of a catalyst such as vanadyl acetylacetonate (VO(acac)2). This reaction proceeds under mild conditions and yields the desired product in high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product.
化学反应分析
Types of Reactions
Ethyl 2-(adamantan-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Ethyl 2-(adamantan-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
相似化合物的比较
Similar Compounds
1-Adamantanamine: This compound features an amine group attached to the adamantane core and is used in similar applications, including drug development and materials science.
Adamantanone: A ketone derivative of adamantane, used as a precursor in the synthesis of various adamantane-based compounds.
Ethyl 2-adamantylidenecyanoacetate: Similar in structure but with a cyano group, used in organic synthesis and materials science.
Uniqueness
Ethyl 2-(adamantan-1-yl)acetate is unique due to its ester functional group, which provides different reactivity and properties compared to other adamantane derivatives. This makes it particularly useful in applications requiring specific chemical reactivity and stability.
属性
IUPAC Name |
ethyl 2-(1-adamantyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-16-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDGUAAQLKCFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383605 | |
| Record name | ethyl 2-(adamantan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15782-66-8 | |
| Record name | ethyl 2-(adamantan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














